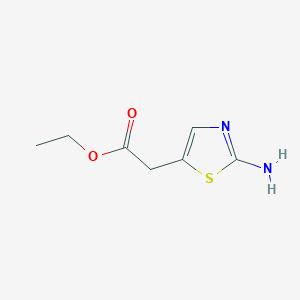

Ethyl 2-(2-aminothiazol-5-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(2-aminothiazol-5-yl)acetate: is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate typically begins with the reaction of ethyl bromoacetate with thiourea in the presence of a base such as sodium ethoxide.

Reaction Conditions: The reaction is carried out in ethanol under reflux conditions for several hours.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Ethyl 2-(2-aminothiazol-5-yl)acetate can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Condensation Reagents: Aldehydes, ketones, and acid catalysts.

Major Products:

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced forms with modified electronic properties.

Condensation Products: Schiff bases and other condensation products.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(2-aminothiazol-5-yl)acetate is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its thiazole ring structure allows it to participate in reactions that yield biologically active compounds. It has been identified as a precursor for synthesizing beta-lactam antibiotics, including ceftriaxone and cefetamet, which are crucial in treating bacterial infections .

Biological Studies

The compound exhibits notable antimicrobial and antifungal properties , making it valuable for biological research. It has been studied for its ability to inhibit specific enzymes involved in bacterial cell wall synthesis, thus contributing to its efficacy as an antimicrobial agent . Furthermore, its interactions with various molecular targets highlight its potential as a drug candidate in receptor modulation studies.

Industrial Applications

This compound is utilized in the production of dyes , agrochemicals , and other industrial chemicals. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of complex compounds used in different industries .

Case Studies

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant inhibition against various bacterial strains, highlighting its potential as a lead compound for new antibiotics .

- Synthesis Optimization : Research focused on optimizing the synthesis route of this compound showed improvements in yield and purity when using continuous flow reactors compared to traditional batch methods .

- Pharmacological Investigations : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics, suggesting its viability as a candidate for further drug development.

Mécanisme D'action

Molecular Targets and Pathways: Ethyl 2-(2-aminothiazol-5-yl)acetate exerts its effects by interacting with various molecular targets, including enzymes and receptors involved in biological processes. The thiazole ring is known to bind to specific active sites, modulating the activity of enzymes and influencing cellular pathways .

Comparaison Avec Des Composés Similaires

- Ethyl 2-(2-aminothiazol-4-yl)acetate

- Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

- 2-Amino-5-thiazoleacetic Acid Ethyl Ester

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .

Activité Biologique

Ethyl 2-(2-aminothiazol-5-yl)acetate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound, with the molecular formula C₇H₁₀N₂O₂S, is known for its potential antimicrobial , anticancer , and anti-inflammatory properties. It primarily acts as an inhibitor of cyclin-dependent kinase 5 (CDK5), impacting neuronal functions and cell division processes.

Target and Mode of Action

The compound primarily targets CDK5, a crucial regulator in neuronal development and function. By inhibiting CDK5, this compound can alter biochemical pathways related to:

- Neuronal migration

- Synaptic plasticity

- Cell division during mitosis

This inhibition has implications for treating neurodegenerative disorders such as Alzheimer’s disease, where CDK5 activity is often dysregulated.

Biochemical Pathways Affected

The inhibition of CDK5 leads to significant changes in neuronal function, which could potentially offer therapeutic benefits against neurodegenerative conditions. Additionally, this compound has been shown to interact with various signaling pathways involved in inflammation and cancer cell proliferation .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer activities. Research indicates that it can induce apoptosis in cancer cells while sparing normal cells. For instance, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. In vivo studies also revealed that certain analogs could delay tumor growth in xenograft models .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Recent studies highlight the broad spectrum of biological activities associated with this compound:

- Antitumor Activity : In a study by El-Messery et al., various thiazole derivatives were synthesized and tested for their antitumor effects. The results indicated that specific analogs exhibited high cytotoxicity against melanoma and pancreatic cancer cell lines, demonstrating a promising selectivity for cancer cells over normal cells .

- Anti-inflammatory Effects : A study published in PubMed reported that synthesized compounds based on the thiazole scaffold showed enhanced anti-inflammatory activity compared to standard treatments. The compounds demonstrated significant nitric oxide-releasing properties, indicating their potential as anti-inflammatory agents .

- Neuroprotective Effects : Research has also explored the protective role of thiazole derivatives against oxidative stress-induced damage in neuronal models. These findings suggest that this compound may enhance antioxidant defenses and mitigate damage from neurotoxic agents .

Propriétés

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZQWKNSZPGYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352068 | |

| Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62557-32-8 | |

| Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.